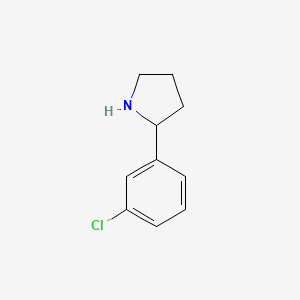

2-(3-Chlorophenyl)pyrrolidine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(3-chlorophenyl)pyrrolidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12ClN/c11-9-4-1-3-8(7-9)10-5-2-6-12-10/h1,3-4,7,10,12H,2,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRTPGDGQKPCDMC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(NC1)C2=CC(=CC=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50404478 | |

| Record name | 2-(3-chlorophenyl)pyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50404478 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

298690-74-1 | |

| Record name | 2-(3-Chlorophenyl)pyrrolidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=298690-74-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(3-chlorophenyl)pyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50404478 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(3-chlorophenyl)pyrrolidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-(3-Chlorophenyl)pyrrolidine

Foreword: The Significance of the 2-Arylpyrrolidine Scaffold

The pyrrolidine ring is a ubiquitous structural motif in a vast array of biologically active compounds, from natural alkaloids to synthetic pharmaceuticals. Its conformational rigidity and ability to engage in key hydrogen bonding interactions make it a privileged scaffold in medicinal chemistry. When substituted at the 2-position with an aryl group, as in 2-(3-Chlorophenyl)pyrrolidine, this core structure becomes a critical building block for a diverse range of therapeutic agents. The specific placement of a chlorine atom on the phenyl ring at the meta position can significantly influence the molecule's pharmacokinetic and pharmacodynamic properties, making its efficient and reliable synthesis a topic of considerable interest to researchers and drug development professionals. This guide provides a comprehensive overview of the synthetic strategies for preparing this compound, with a focus on the underlying chemical principles and practical experimental considerations.

Strategic Approaches to the Synthesis of this compound

The construction of the this compound molecule can be approached through several distinct synthetic strategies. The choice of a particular route is often dictated by factors such as the availability of starting materials, the desired stereochemistry, and the scale of the synthesis. This guide will focus on two primary and well-established methodologies:

-

Reductive Amination of a γ-Ketoamine Precursor: This widely utilized method involves the formation of a carbon-nitrogen bond through the reaction of a ketone with an amine, followed by in-situ reduction of the resulting imine or enamine.

-

Synthesis from a Substituted Succinic Acid Derivative: This approach builds the pyrrolidine ring from an acyclic precursor through a cyclization reaction.

I. Reductive Amination: A Convergent and Efficient Strategy

Reductive amination stands as one of the most versatile and efficient methods for the synthesis of amines.[1][2][3] The core principle of this reaction is the conversion of a carbonyl group to an amine via an intermediate imine or iminium ion, which is then reduced.

The overall transformation can be depicted as follows:

Caption: General workflow for reductive amination synthesis.

A plausible synthetic route employing this strategy for this compound would commence with a suitable γ-amino ketone.

Experimental Protocol: Reductive Amination Approach

Step 1: Synthesis of the γ-Amino Ketone Precursor (Hypothetical)

The synthesis would likely begin with the Friedel-Crafts acylation of chlorobenzene with a suitable four-carbon acylating agent to introduce the keto-group at the desired position. Subsequent functional group manipulations would be required to introduce the amino group at the γ-position.

Step 2: Intramolecular Cyclization and Reduction

-

Reaction Setup: The γ-amino ketone precursor would be dissolved in a suitable solvent, such as methanol or ethanol.

-

Imine Formation: The solution would be stirred, often with the addition of a mild acid catalyst, to promote the intramolecular condensation between the ketone and the amine, forming a cyclic imine or enamine intermediate.

-

Reduction: A reducing agent, such as sodium borohydride (NaBH₄) or sodium cyanoborohydride (NaBH₃CN), would be added portion-wise to the reaction mixture. The choice of reducing agent is critical; NaBH₃CN is often preferred for its selectivity in reducing the iminium ion in the presence of the ketone.

-

Work-up and Purification: Upon completion of the reaction, the mixture would be quenched, and the product extracted into an organic solvent. Purification would typically be achieved through column chromatography or distillation.

II. Synthesis from 2-(3-chlorophenyl)succinic acid: A Stepwise Construction

An alternative approach involves the construction of the pyrrolidine ring from an acyclic precursor, specifically 2-(3-chlorophenyl)succinic acid. This method provides a high degree of control over the substitution pattern of the final product. A reported synthesis of a derivative of the target molecule, 3-(3-chlorophenyl)-2,5-dioxo-pyrrolidin-1-yl-acetic acid, provides a solid foundation for this approach.[4]

The synthetic strategy is outlined below:

Caption: Synthetic pathway from a succinic acid derivative.

Experimental Protocol: Synthesis of 3-(3-Chlorophenyl)-2,5-dioxo-pyrrolidin-1-yl-acetic acid [4]

This protocol describes the synthesis of a key intermediate towards the target molecule.

Step 1: Cyclocondensation of 2-(3-chlorophenyl)succinic acid with Aminoacetic Acid [4]

-

Reaction Setup: A mixture of 2-(3-chlorophenyl)succinic acid and aminoacetic acid is prepared.

-

Heating: The mixture is heated in a sand bath, leading to the distillation of water.

-

Cyclization: After the complete removal of water, the reaction temperature is raised to approximately 180 °C and maintained for about 1.5 hours to facilitate the cyclocondensation reaction.

-

Purification: The crude product, (R,S)-3-(3-chlorophenyl)-2,5-dioxo-pyrrolidin-1-yl-acetic acid, is purified by recrystallization from methanol.

The subsequent reduction of the resulting dioxo-pyrrolidine derivative to the desired this compound would require a powerful reducing agent capable of reducing the amide carbonyl groups, such as lithium aluminum hydride (LiAlH₄).

Step 2: Reduction of the Dioxo-pyrrolidine Intermediate (Conceptual)

-

Reaction Setup: The purified 3-(3-chlorophenyl)-2,5-dioxo-pyrrolidin-1-yl-acetic acid would be dissolved in an anhydrous ethereal solvent, such as diethyl ether or tetrahydrofuran (THF), under an inert atmosphere.

-

Reduction: A solution of lithium aluminum hydride in the same solvent would be added dropwise to the reaction mixture, typically at a reduced temperature (e.g., 0 °C).

-

Work-up: After the reaction is complete, the excess reducing agent is carefully quenched, and the product is isolated through an appropriate aqueous work-up and extraction.

-

Purification: The final product, this compound, would be purified by distillation or column chromatography.

Data Presentation: Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₂ClN | [4] |

| Molecular Weight | 181.66 g/mol | [4] |

| Monoisotopic Mass | 181.06583 Da | [4] |

| Predicted XlogP | 2.4 | [4] |

| Predicted Mass | [M+H]⁺: 182.07311 | [4] |

Authoritative Grounding and Mechanistic Insights

The synthetic transformations described in this guide are well-established in the field of organic chemistry. The reductive amination reaction proceeds through the initial formation of a hemiaminal, which then dehydrates to form an imine or enamine. This intermediate is more susceptible to reduction by hydride reagents than the starting carbonyl compound. The stereochemical outcome of the reduction can often be influenced by the choice of reducing agent and reaction conditions.

The cyclocondensation of the succinic acid derivative with an amino acid is a classic example of amide bond formation, driven by the removal of water. The subsequent reduction of the resulting cyclic imide with a strong hydride reducing agent like LiAlH₄ is a standard method for the preparation of cyclic amines.

Conclusion: A Versatile Building Block within Reach

The synthesis of this compound can be effectively achieved through established synthetic methodologies, primarily reductive amination and cyclization of acyclic precursors. While the choice of a specific route will depend on various factors, the protocols and strategies outlined in this guide provide a solid foundation for researchers and drug development professionals. The commercial availability of key starting materials and the robustness of the described chemical transformations make this compound a readily accessible and highly valuable building block for the synthesis of novel therapeutic agents. Further research into asymmetric synthetic routes will undoubtedly expand the utility of this important scaffold in the development of enantiomerically pure pharmaceuticals.

References

An In-depth Technical Guide to 2-(3-Chlorophenyl)pyrrolidine: Physical, Chemical, and Biological Properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical, chemical, and potential biological properties of the pyrrolidine derivative, 2-(3-Chlorophenyl)pyrrolidine. This document is intended to serve as a foundational resource for researchers and professionals engaged in drug discovery and development, offering detailed data, experimental insights, and mechanistic hypotheses.

Core Physical and Chemical Properties

This compound is a synthetic organic compound featuring a pyrrolidine ring substituted at the 2-position with a 3-chlorophenyl group. Its chemical structure lends it to a variety of chemical modifications and potential biological activities. The hydrochloride salt is a common form for handling and formulation.[1]

Physical Properties

While experimentally determined data for the free base form of this compound is limited in publicly accessible literature, predicted values and data for its enantiomers and related salts provide valuable insights. The following tables summarize the key physical and chemical properties.

| Property | Value (Predicted/Reported) | Source(s) |

| Molecular Formula | C₁₀H₁₂ClN | [2] |

| Molecular Weight | 181.66 g/mol | [1][3] |

| Boiling Point | 268.6 ± 33.0 °C (Predicted for (S)-enantiomer) | [4] |

| Density | 1.129 ± 0.06 g/cm³ (Predicted for (S)-enantiomer) | [4] |

| pKa (Conjugate Acid) | 9.58 ± 0.10 (Predicted for (S)-enantiomer) | [4] |

| XlogP | 2.4 | [2] |

Table 1: Physical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₁₃Cl₂N | [1] |

| Molecular Weight | 218.12 g/mol | [1] |

Table 2: Properties of this compound Hydrochloride

Synthesis and Characterization

The synthesis of this compound can be achieved through various synthetic routes common for the preparation of 2-substituted pyrrolidines. One general approach involves a multi-step reaction sequence starting from a substituted benzoic acid.[1] Another reported method for similar structures involves the reaction of an appropriate aldehyde with 3-chloropropylamine.[5]

Representative Experimental Protocol: Synthesis of a 3-(3-Chlorophenyl)pyrrolidine-2,5-dione Derivative

Step 1: Cyclocondensation to form (R,S)-3-(3-chlorophenyl)-2,5-dioxo-pyrrolidin-1-yl-acetic acid

-

(R,S)-2-(3-chlorophenyl)succinic acid (0.04 mol) is dissolved in 20 mL of water.

-

2-aminoacetic acid (0.04 mol) is gradually added to the solution.

-

The mixture is heated in a temperature-regulated sand bath, allowing for the simultaneous distillation of water.

-

After the complete removal of water, the reaction temperature is raised to and maintained at 180 °C for approximately 1.5 hours.

-

The crude product is then purified by recrystallization from methanol.

Characterization

The structural elucidation of this compound and its derivatives is typically achieved through a combination of spectroscopic techniques.

| Technique | Expected Observations |

| ¹H NMR Spectroscopy | Signals corresponding to the protons of the pyrrolidine ring and the aromatic protons of the 3-chlorophenyl group would be expected. The chemical shifts and coupling patterns would confirm the connectivity of the molecule. |

| ¹³C NMR Spectroscopy | Resonances for the carbon atoms of the pyrrolidine ring and the 3-chlorophenyl substituent would be observed, providing further confirmation of the carbon skeleton. |

| Mass Spectrometry | The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (181.66 for the free base). Isotopic patterns characteristic of the presence of a chlorine atom would also be evident. Predicted m/z values for various adducts are available.[2] |

Table 3: Spectroscopic Characterization of this compound

Potential Biological Activity and Signaling Pathways

Derivatives of this compound have shown promise as anticonvulsant and antinociceptive agents.[6] The proposed mechanisms of action for these effects involve the modulation of key ion channels and neurotransmitter systems in the central nervous system.

Modulation of Voltage-Gated Ion Channels

Research on structurally similar compounds suggests that this compound derivatives may exert their effects by interacting with voltage-gated sodium and L-type calcium channels.[6]

The diagram above illustrates a plausible mechanism where a this compound derivative blocks both voltage-gated sodium and L-type calcium channels on a presynaptic terminal. This dual blockade would reduce neuronal excitability and decrease neurotransmitter release, contributing to its potential anticonvulsant and antinociceptive effects.

Potential GABAergic Activity

The metabolism of similar chlorophenyl-pyrrolidine compounds into gamma-aminobutyric acid (GABA) type metabolites suggests a potential role in modulating the GABAergic system. An increase in GABAergic signaling generally leads to neuronal inhibition.

References

- 1. 2-(3-Chloro-phenyl)-pyrrolidine synthesis - chemicalbook [chemicalbook.com]

- 2. PubChemLite - this compound (C10H12ClN) [pubchemlite.lcsb.uni.lu]

- 3. 2-(4-Chlorophenyl)pyrrolidine | C10H12ClN | CID 592391 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. (S)-2-(3-CHLOROPHENYL)PYRROLIDINE | 1217643-09-8 [amp.chemicalbook.com]

- 5. Pyrrolidine synthesis [organic-chemistry.org]

- 6. mdpi.com [mdpi.com]

Unraveling the Putative Mechanism of Action of 2-(3-Chlorophenyl)pyrrolidine: A Technical Guide

Disclaimer: To date, specific pharmacological data for 2-(3-Chlorophenyl)pyrrolidine is not extensively available in peer-reviewed literature. This guide, therefore, presents a putative mechanism of action based on the well-established pharmacology of structurally analogous phenylpyrrolidine derivatives. The quantitative data herein is illustrative and intended to exemplify the characterization of such a compound.

Executive Summary

This technical guide provides an in-depth exploration of the probable mechanism of action for this compound. Based on its structural similarity to known psychoactive compounds, the primary hypothesis is that this compound functions as a monoamine transporter inhibitor. This document outlines the theoretical interaction with the dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters, supported by illustrative quantitative data. Furthermore, it details the standard experimental protocols required to empirically determine the binding affinity and functional inhibition of these transporters, including radioligand binding assays and synaptosome uptake assays. The guide also includes visualizations of the relevant signaling pathways and experimental workflows to provide a comprehensive overview for researchers, scientists, and drug development professionals.

Inferred Core Mechanism of Action: Monoamine Transporter Inhibition

The core structure of this compound, featuring a phenyl ring attached to a pyrrolidine moiety, is a common scaffold for ligands of monoamine transporters.[1] These transporters are critical for regulating neurotransmission by clearing dopamine, norepinephrine, and serotonin from the synaptic cleft.[1][2] Inhibition of these transporters leads to an increase in the extracellular concentration of the respective monoamines, thereby potentiating their signaling.[3]

The specific effects of a monoamine transporter inhibitor are determined by its relative affinity and potency at each of the transporters (DAT, NET, and SERT). A compound may be a selective inhibitor for one transporter or a mixed inhibitor for multiple transporters. The 3-chloro substitution on the phenyl ring is expected to influence the binding affinity and selectivity of the compound for these transporters.

Signaling Pathway of Monoamine Transporters

The following diagram illustrates the general mechanism of monoamine reuptake by presynaptic transporters and the putative inhibitory action of this compound.

Quantitative Data (Illustrative)

The following tables present hypothetical data for this compound, illustrating a profile of a potent and selective dopamine reuptake inhibitor.

Radioligand Binding Affinity

This table summarizes the hypothetical binding affinities (Ki) of this compound at human monoamine transporters.

| Target | Radioligand | Ki (nM) |

| Dopamine Transporter (DAT) | [³H]WIN 35,428 | 15.2 |

| Norepinephrine Transporter (NET) | [³H]Nisoxetine | 345.8 |

| Serotonin Transporter (SERT) | [³H]Citalopram | > 1000 |

Data are hypothetical and for illustrative purposes only.

Functional Inhibition of Monoamine Uptake

This table shows the hypothetical potencies (IC50) of this compound in inhibiting the uptake of monoamines into rat brain synaptosomes.

| Assay | Substrate | IC50 (nM) |

| Dopamine Uptake | [³H]Dopamine | 25.5 |

| Norepinephrine Uptake | [³H]Norepinephrine | 589.1 |

| Serotonin Uptake | [³H]Serotonin | > 2000 |

Data are hypothetical and for illustrative purposes only.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the mechanism of action of monoamine transporter ligands.

Radioligand Binding Assays

This protocol determines the binding affinity of a test compound to DAT, NET, and SERT.

Detailed Protocol:

-

Membrane Preparation:

-

Culture HEK293 cells stably expressing human DAT, NET, or SERT.

-

Harvest cells and homogenize in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.

-

Centrifuge the supernatant at 40,000 x g for 20 minutes at 4°C to pellet the membranes.

-

Wash the membrane pellet by resuspension in fresh buffer and repeat the centrifugation.

-

Resuspend the final pellet in assay buffer and determine the protein concentration.

-

-

Binding Assay:

-

In a 96-well plate, add assay buffer, the cell membrane preparation, a specific radioligand (e.g., [³H]WIN 35,428 for DAT, [³H]nisoxetine for NET, or [³H]citalopram for SERT), and varying concentrations of this compound.

-

For determining non-specific binding, a separate set of wells should contain a high concentration of a known inhibitor (e.g., 10 µM cocaine for DAT).

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.

-

-

Filtration and Analysis:

-

Terminate the binding reaction by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester.

-

Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

-

Dry the filters and measure the retained radioactivity using a liquid scintillation counter.

-

Calculate the specific binding by subtracting non-specific binding from total binding.

-

Plot the specific binding as a function of the concentration of this compound and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Calculate the binding affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[4]

-

Synaptosome Uptake Assays

This protocol measures the functional ability of a test compound to inhibit the reuptake of monoamines into nerve terminals.[5][6]

Detailed Protocol:

-

Synaptosome Preparation:

-

Dissect specific brain regions from rats (e.g., striatum for DAT, hippocampus or cortex for NET and SERT).

-

Homogenize the tissue in a sucrose buffer (e.g., 0.32 M sucrose).

-

Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove cellular debris.

-

Centrifuge the supernatant at 20,000 x g for 20 minutes at 4°C to pellet the crude synaptosomal fraction.

-

Resuspend the pellet in a physiological buffer (e.g., Krebs-Ringer buffer) and determine the protein concentration.

-

-

Uptake Assay:

-

Pre-incubate the synaptosomes with varying concentrations of this compound for a short period (e.g., 10 minutes) at 37°C.

-

Initiate the uptake by adding a specific radiolabeled monoamine ([³H]dopamine, [³H]norepinephrine, or [³H]serotonin).

-

Allow the uptake to proceed for a short, linear time period (e.g., 5 minutes).

-

To determine non-specific uptake, a known potent inhibitor is used in a parallel set of tubes.

-

-

Termination and Analysis:

-

Terminate the uptake by rapid filtration through glass fiber filters.

-

Wash the filters immediately with ice-cold buffer.

-

Measure the radioactivity retained on the filters using a liquid scintillation counter.

-

Calculate the specific uptake by subtracting the non-specific uptake from the total uptake.

-

Plot the percent inhibition of specific uptake against the log concentration of this compound to determine the IC50 value.

-

Conclusion

While direct experimental evidence for the mechanism of action of this compound is currently lacking, its chemical structure strongly suggests it functions as a monoamine transporter inhibitor. The illustrative data and detailed protocols provided in this guide offer a robust framework for the empirical investigation of this compound. Characterizing its binding affinity and functional potency at the dopamine, norepinephrine, and serotonin transporters will be crucial in elucidating its pharmacological profile and potential therapeutic applications. The methodologies described represent the standard approach in the field for such a characterization.

References

- 1. Discovery and Development of Monoamine Transporter Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Overview of Monoamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Monoamine Transporter Inhibitors and Substrates as Treatments for Stimulant Abuse - PMC [pmc.ncbi.nlm.nih.gov]

- 4. dda.creative-bioarray.com [dda.creative-bioarray.com]

- 5. Measuring Dopamine Uptake in Mouse Brain Synaptosomes Using Radiolabeled Dopamine [jove.com]

- 6. Assessment of Dopaminergic Homeostasis in Mice by Use of High-performance Liquid Chromatography Analysis and Synaptosomal Dopamine Uptake - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 2-(3-Chlorophenyl)pyrrolidine: Structural Analogs and Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, biological activities, and structure-activity relationships of 2-(3-chlorophenyl)pyrrolidine and its structural analogs and derivatives. The information is intended to serve as a valuable resource for researchers and scientists involved in the discovery and development of novel therapeutics.

Core Structure and Chemical Information

This compound is a chemical compound with the molecular formula C10H12ClN.[1] It belongs to the class of 2-arylpyrrolidines, which are recognized as important pharmacophores in medicinal chemistry. The core structure consists of a pyrrolidine ring substituted at the 2-position with a 3-chlorophenyl group.

Chemical Properties of this compound:

| Property | Value |

| Molecular Formula | C10H12ClN |

| Molecular Weight | 181.66 g/mol |

| XlogP (predicted) | 2.4 |

| Monoisotopic Mass | 181.06583 Da |

Synthesis of this compound and Derivatives

Several synthetic routes have been reported for the preparation of 2-arylpyrrolidines and their derivatives. A common approach involves the cyclization of appropriate precursors. For instance, 2-substituted pyrrolidines can be prepared from carbonyl compounds (mainly aromatic aldehydes) and 3-chloropropylamine.

A multi-step reaction sequence for the synthesis of this compound has been described, starting from 3-chlorobenzoic acid. This process involves the following key transformations:

-

Esterification of 3-chlorobenzoic acid.

-

Further reactions to form the pyrrolidine ring.

-

Reduction to yield the final product.

While specific, detailed protocols are often proprietary or published within broader studies, a general laboratory-scale synthesis can be adapted from established methods for analogous compounds.

Biological Activities and Therapeutic Potential

Derivatives of the 2-arylpyrrolidine scaffold have shown a wide range of biological activities, indicating their potential as therapeutic agents in various disease areas.

Anticonvulsant and Antinociceptive Activity

A study on 3-(3-chlorophenyl)-pyrrolidine-2,5-dione acetamide derivatives, which are structurally related to the core topic, has demonstrated significant anticonvulsant and antinociceptive properties. The most probable mechanism of action for the most active compounds in this series was found to be the interaction with neuronal voltage-sensitive sodium (site 2) and L-type calcium channels.

Anticancer Activity

Complex spirooxindole-pyrrolidine derivatives containing a 3-chloro-2-fluorophenyl group have been investigated as potent and orally active inhibitors of the Murine Double Minute 2 (MDM2)-p53 interaction. One such compound, with a high affinity to MDM2 (Ki < 1 nM), has entered clinical trials for cancer treatment.[2][3] This highlights the potential of incorporating the 3-chlorophenyl-pyrrolidine moiety into more complex scaffolds for oncology applications.

Structure-Activity Relationships (SAR)

For the development of potent MDM2 inhibitors, extensive SAR studies on spirooxindole-pyrrolidines have shown that modifications to the pyrrolidine core and its substituents have a profound impact on binding affinity and cellular activity.[2]

Experimental Protocols

Detailed, step-by-step experimental protocols are essential for the replication and advancement of scientific research. While specific protocols for the synthesis and biological evaluation of this compound analogs are often embedded within research articles, a generalized workflow for such studies is presented below.

General Synthetic Protocol for 2-Arylpyrrolidines

A general procedure for the synthesis of 2-aryl-4-chloropyrrolidine-2-carbonitrile derivatives has been developed via the intramolecular cyclization of corresponding 2,3-dichloropropionamides under phase-transfer catalysis conditions.[4] This method can be adapted for the synthesis of various 2-arylpyrrolidine analogs.

Biological Assay Workflow

The biological evaluation of novel compounds typically follows a standardized workflow, from initial screening to in-depth mechanistic studies.

References

- 1. PubChemLite - this compound (C10H12ClN) [pubchemlite.lcsb.uni.lu]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Discovery of 4-((3'R,4'S,5'R)-6″-Chloro-4'-(3-chloro-2-fluorophenyl)-1'-ethyl-2″-oxodispiro[cyclohexane-1,2'-pyrrolidine-3',3″-indoline]-5'-carboxamido)bicyclo[2.2.2]octane-1-carboxylic Acid (AA-115/APG-115): A Potent and Orally Active Murine Double Minute 2 (MDM2) Inhibitor in Clinical Development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

An In-Depth Technical Guide to 2-(3-Chlorophenyl)pyrrolidine (CAS 298690-74-1): Properties, Synthesis, and Potential Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties and a known synthetic route for 2-(3-chlorophenyl)pyrrolidine (CAS Number: 298690-74-1). While direct biological data for this specific compound is not extensively available in current literature, this document explores the well-documented biological activities and mechanisms of action of structurally similar pyrrolidine derivatives. This analysis aims to inform future research and highlight the potential therapeutic avenues for this compound in drug discovery and development.

Core Chemical Properties

This compound is a pyrrolidine derivative featuring a chlorophenyl substituent. The core physicochemical properties are summarized in the table below.

| Property | Value | Source |

| CAS Number | 298690-74-1 | [1] |

| Molecular Formula | C₁₀H₁₂ClN | [1] |

| Molecular Weight | 181.66 g/mol | [1] |

| Appearance | Liquid | N/A |

| Purity | 95% | N/A |

Synthesis Protocol

A multi-step synthesis for this compound has been reported, starting from 3-Chlorobenzoic acid.[1] While the full, detailed experimental protocol from the primary literature should be consulted for precise reagent quantities and reaction conditions, the general synthetic workflow is outlined below.

Experimental Workflow: Synthesis of this compound

References

A Comprehensive Technical Guide to the Biological Activity of 2-(3-Chlorophenyl)pyrrolidine Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the biological activities associated with the 2-(3-chlorophenyl)pyrrolidine scaffold and its derivatives. The pyrrolidine ring is a versatile five-membered nitrogen heterocycle that serves as a core structure in numerous biologically active molecules and natural alkaloids.[1] Its non-planar, sp3-hybridized nature allows for efficient exploration of pharmacophore space, making it a privileged scaffold in medicinal chemistry.[1] The introduction of a 3-chlorophenyl substituent at the 2-position creates a distinct chemical entity with significant potential for interacting with various biological targets, particularly within the central nervous system (CNS). This document summarizes key findings on the biological activities, presents quantitative data, details relevant experimental protocols, and visualizes associated molecular pathways and workflows.

Monoamine Reuptake Inhibition

A primary and extensively studied biological activity of this compound and related analogues is the inhibition of monoamine transporters. These transporters—dopamine (DAT), norepinephrine (NET), and serotonin (SERT)—are crucial for regulating neurotransmitter levels in the synaptic cleft.[2] By blocking these transporters, these compounds can increase the synaptic concentrations of dopamine, norepinephrine, and serotonin, making them promising candidates for the treatment of various psychiatric disorders, including depression and ADHD.[2][3] Compounds that inhibit the reuptake of all three monoamines are known as triple reuptake inhibitors (TRIs) and are of significant interest for treating major depressive disorder (MDD).[4][5]

Quantitative Data: Monoamine Transporter Binding Affinity

The following table summarizes the in vitro binding affinities (Kᵢ in nM) of various pyrrolidine derivatives for human monoamine transporters. The data highlights the potency and selectivity profiles of these compounds.

| Compound/Analogue | DAT Kᵢ (nM) | NET Kᵢ (nM) | SERT Kᵢ (nM) | Selectivity Profile | Reference |

| α-PVP Analogue (4-MeO-α-PVP) | 120 | 10,000 | 10,000 | DAT Selective | [6] |

| Pyrovalerone Analogue (α-PVP) | 22.2 | 3,960 | 3,130 | DAT Selective | [6] |

| Pyrovalerone Analogue (α-PHP) | 16 | 1,770 | 2,060 | DAT Selective | [6] |

| 3,3-disubstituted pyrrolidine | Low nM | Low nM | Low nM | Triple Reuptake Inhibitor | [4] |

| 3-(phenoxy-phenyl-methyl)-pyrrolidine (39b) | 2.5 | - | 1.6 | NET/SERT Balanced | [7] |

Note: Data is compiled from studies on structurally related compounds to infer the potential of the this compound scaffold. Specific data for the exact this compound may vary.

Signaling Pathway: Monoamine Transporter Inhibition

The diagram below illustrates the mechanism of action for a monoamine reuptake inhibitor at a synaptic cleft.

Caption: Mechanism of dopamine reuptake inhibition by a DAT blocker.

Experimental Protocol: Radioligand Binding Assay for Monoamine Transporters

This protocol outlines a standard method for determining the binding affinity of test compounds to DAT, SERT, and NET.

Objective: To determine the inhibition constant (Kᵢ) of this compound derivatives for monoamine transporters.

Materials:

-

Rat brain tissue (striatum for DAT, cortex for NET, brainstem for SERT) or cells expressing human recombinant transporters.

-

Radioligands: [³H]WIN 35,428 (for DAT), [³H]Nisoxetine (for NET), [³H]Citalopram (for SERT).

-

Non-specific binding inhibitors: Nomifensine (for DAT), Desipramine (for NET), Fluoxetine (for SERT).

-

Test compounds (this compound derivatives) at various concentrations.

-

Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).

-

Glass fiber filters (e.g., Whatman GF/B).

-

Scintillation counter and scintillation fluid.

Procedure:

-

Membrane Preparation: Homogenize brain tissue or cell pellets in ice-cold assay buffer. Centrifuge the homogenate at low speed to remove nuclei and debris. Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the membranes. Wash the membranes by resuspension and recentrifugation. Resuspend the final membrane pellet in fresh assay buffer to a specific protein concentration (determined by Bradford or BCA assay).

-

Binding Reaction: In a 96-well plate, add the assay buffer, radioligand at a concentration near its Kₔ, and the test compound across a range of concentrations (e.g., 10⁻¹¹ to 10⁻⁵ M).

-

Total and Non-specific Binding: For total binding wells, add vehicle instead of the test compound. For non-specific binding wells, add a high concentration of a known selective inhibitor.

-

Incubation: Add the prepared cell membranes to each well to initiate the binding reaction. Incubate the plate at a specific temperature (e.g., room temperature or 4°C) for a defined period (e.g., 60-120 minutes) to reach equilibrium.

-

Harvesting: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester to separate bound from free radioligand. Wash the filters quickly with ice-cold assay buffer to remove unbound radioactivity.

-

Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration. Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of specific binding) using non-linear regression analysis. Convert the IC₅₀ value to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.

Anticonvulsant and Antinociceptive Activity

Derivatives of the chlorophenyl-pyrrolidine scaffold have also been investigated for their potential in treating seizures and pain. Specifically, a series of 3-(2-chlorophenyl)- and 3-(3-chlorophenyl)-pyrrolidine-2,5-dione-acetamide derivatives demonstrated significant anticonvulsant and analgesic properties in preclinical models.[8]

Quantitative Data: In Vivo Efficacy

The table below presents the median effective dose (ED₅₀) for anticonvulsant activity in standard animal models.

| Compound | MES ED₅₀ (mg/kg) | 6 Hz (32 mA) ED₅₀ (mg/kg) | scPTZ ED₅₀ (mg/kg) | Reference |

| Compound 6 * | 68.30 | 28.20 | > 100 | [8] |

| Valproic Acid (Ref.) | 252.74 | 130.64 | 149.10 | [8] |

*Compound 6 is 3-(2-chlorophenyl)-1-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-pyrrolidine-2,5-dione.[8]

Experimental Workflow: Anticonvulsant Drug Screening

The following diagram illustrates a typical workflow for the preclinical screening of potential anticonvulsant agents.

Caption: Preclinical screening workflow for anticonvulsant compounds.

Experimental Protocols: In Vivo Seizure Models

2.3.1 Maximal Electroshock (MES) Seizure Test

Objective: To assess the ability of a compound to prevent the tonic hindlimb extension phase of a maximal seizure, indicative of activity against generalized tonic-clonic seizures.

Animals: Male albino mice (e.g., CD-1), 18-25 g.

Procedure:

-

Administer the test compound intraperitoneally (i.p.) or orally (p.o.) at various doses.

-

After a predetermined time (e.g., 30-60 minutes, corresponding to the time of peak effect), deliver an electrical stimulus (e.g., 50 mA, 60 Hz, 0.2 s duration) via corneal or ear-clip electrodes.

-

Observe the mice for the presence or absence of a tonic hindlimb extension seizure.

-

The absence of the tonic hindlimb extension is considered protection.

-

Calculate the ED₅₀ (the dose that protects 50% of the animals) using a probit analysis.

2.3.2 Subcutaneous Pentylenetetrazole (scPTZ) Seizure Test

Objective: To evaluate a compound's ability to prevent clonic seizures induced by the GABAₐ antagonist pentylenetetrazole, indicating potential efficacy against absence seizures.

Animals: Male albino mice.

Procedure:

-

Administer the test compound i.p. or p.o.

-

At the time of peak effect, administer a subcutaneous injection of pentylenetetrazole (PTZ) at a dose that induces clonic seizures in >95% of control animals (e.g., 85 mg/kg).

-

Observe the animals for 30 minutes for the onset of clonic seizures (characterized by clonus of the whole body lasting for at least 5 seconds).

-

The absence of such seizures within the observation period is defined as protection.

-

Determine the ED₅₀ value as described for the MES test.

Anticancer Activity: MDM2 Inhibition

Structurally related spirooxindole pyrrolidines have been identified as potent inhibitors of the Murine Double Minute 2 (MDM2)-p53 interaction.[9][10] The MDM2 protein is a key negative regulator of the p53 tumor suppressor. By binding to p53, MDM2 promotes its degradation, thereby inhibiting its ability to induce cell cycle arrest and apoptosis.[9] Inhibiting the MDM2-p53 interaction can restore p53 function in cancer cells with wild-type p53, leading to tumor growth inhibition. The this compound scaffold is a component of potent MDM2 inhibitors.[9][10]

Quantitative Data: MDM2 Inhibition and Cellular Potency

The following table shows the binding affinity and cellular activity of a potent spirooxindole pyrrolidine MDM2 inhibitor containing a 3-chloro-2-fluorophenyl group, which is structurally relevant.

| Compound | MDM2 Kᵢ (nM) | SJSA-1 Cell IC₅₀ (nM) | HCT116 Cell IC₅₀ (nM) | Reference |

| Compound 60 (AA-115/APG-115) | < 1 | 60 | 104 | [9][10] |

*Compound 60 is 4-((3′R,4′S,5′R)-6″-Chloro-4′-(3-chloro-2-fluorophenyl)-1′-ethyl-2″-oxodispiro[cyclohexane-1,2′-pyrrolidine-3′,3″-indoline]-5′-carboxamido)bicyclo[2.2.2]octane-1-carboxylic Acid.[10]

Signaling Pathway: MDM2-p53 Interaction

This diagram illustrates how inhibiting the MDM2-p53 interaction restores p53 tumor suppressor activity.

Caption: Inhibition of MDM2 restores p53-mediated apoptosis.

Experimental Protocol: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay

Objective: To measure the ability of test compounds to disrupt the interaction between MDM2 and a p53-derived peptide.

Materials:

-

Recombinant human MDM2 protein (e.g., GST-tagged).

-

Biotinylated p53 peptide (e.g., Biotin-p53 N-terminal peptide).

-

Europium-labeled anti-GST antibody (Donor).

-

Streptavidin-Allophycocyanin (SA-APC) (Acceptor).

-

Assay buffer (e.g., PBS with 0.1% BSA).

-

Test compounds.

-

384-well low-volume black plates.

-

TR-FRET-capable plate reader.

Procedure:

-

Add a small volume of test compound solution in DMSO to the assay wells, followed by the assay buffer.

-

Add the GST-MDM2 protein and the biotin-p53 peptide to the wells and incubate for a set period (e.g., 60 minutes) at room temperature to allow for protein-peptide binding.

-

Add the detection reagents: Europium-labeled anti-GST antibody and SA-APC. Incubate for another period (e.g., 60 minutes) in the dark.

-

In the absence of an inhibitor, the MDM2-p53 interaction brings the Europium donor and the APC acceptor into close proximity, resulting in a FRET signal.

-

Read the plate using a TR-FRET reader, measuring emissions at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor).

-

The TR-FRET signal is expressed as the ratio of the acceptor to donor fluorescence.

-

Calculate the percent inhibition for each compound concentration relative to controls (no inhibitor for 0% inhibition, no MDM2 for 100% inhibition).

-

Determine the IC₅₀ value by plotting the percent inhibition versus the log of the compound concentration and fitting the data to a four-parameter logistic equation.

References

- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Monoamine reuptake inhibitor - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. Novel 3,3-disubstituted pyrrolidines as selective triple serotonin/norepinephrine/dopamine reuptake inhibitors [pubmed.ncbi.nlm.nih.gov]

- 5. Antidepressant drug development: Focus on triple monoamine reuptake inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Structure-Activity Relationships of Substituted Cathinones, with Transporter Binding, Uptake, and Release - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A novel class of 3-(phenoxy-phenyl-methyl)-pyrrolidines as potent and balanced norepinephrine and serotonin reuptake inhibitors: synthesis and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis, Anticonvulsant, and Antinociceptive Activity of New 3-(2-Chlorophenyl)- and 3-(3-Chlorophenyl)-2,5-dioxo-pyrrolidin-1-yl-acetamides [mdpi.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Discovery of 4-((3'R,4'S,5'R)-6″-Chloro-4'-(3-chloro-2-fluorophenyl)-1'-ethyl-2″-oxodispiro[cyclohexane-1,2'-pyrrolidine-3',3″-indoline]-5'-carboxamido)bicyclo[2.2.2]octane-1-carboxylic Acid (AA-115/APG-115): A Potent and Orally Active Murine Double Minute 2 (MDM2) Inhibitor in Clinical Development - PubMed [pubmed.ncbi.nlm.nih.gov]

2-(3-Chlorophenyl)pyrrolidine: A Chiral Catalyst for Asymmetric Synthesis

A Technical Whitepaper for Researchers and Drug Development Professionals

Introduction

The pyrrolidine ring is a ubiquitous structural motif in a vast array of biologically active compounds, including numerous pharmaceuticals and natural products.[1][2] Its conformational flexibility and ability to participate in various non-covalent interactions make it a privileged scaffold in medicinal chemistry. Among the myriad of substituted pyrrolidines, 2-(3-Chlorophenyl)pyrrolidine has emerged as a particularly valuable chiral building block. Its unique stereoelectronic properties, conferred by the presence of a chlorine atom on the phenyl ring, make it an attractive component for the synthesis of novel therapeutic agents and a versatile ligand in asymmetric catalysis. This technical guide provides a comprehensive overview of the synthesis, chiral resolution, and applications of this compound, with a focus on its role in drug discovery and development.

Synthesis of Racemic this compound

The preparation of racemic this compound can be achieved through several synthetic routes. A common and efficient method involves the multi-step synthesis starting from 3-chlorobenzaldehyde. The general workflow for this synthesis is outlined below.

A [label="3-Chlorobenzaldehyde"]; B [label="Intermediate Formation"]; C [label="Cyclization"]; D [label="Reduction"]; E [label="Racemic this compound"];

A -> B [label="Reaction with Pyrrolidone Precursor"]; B -> C [label="Intramolecular Condensation"]; C -> D [label="Hydride Reduction"]; D -> E; }

Figure 1: General workflow for the synthesis of racemic this compound.Another potential synthetic route involves the reduction of 2-(3-chlorophenyl)-1H-pyrrole. This method would first require the synthesis of the pyrrole precursor, for which various methods exist, followed by a reduction of the pyrrole ring to the corresponding pyrrolidine.

Chiral Resolution of this compound

The biological activity of chiral molecules is often enantiomer-dependent. Therefore, the separation of the racemic mixture of this compound into its individual (R)- and (S)-enantiomers is of paramount importance for its application in drug development.[3] The two primary methods for chiral resolution are classical resolution via diastereomeric salt formation and chiral chromatography.

Classical Resolution with Tartaric Acid

A widely used and cost-effective method for resolving racemic amines is through the formation of diastereomeric salts with a chiral resolving agent, such as tartaric acid.[3][4][5][6][7] The principle of this method lies in the differential solubility of the two diastereomeric salts formed between the racemic amine and the chiral acid.

Experimental Protocol Outline:

-

Salt Formation: The racemic this compound is dissolved in a suitable solvent (e.g., methanol, ethanol, or a mixture of solvents). An equimolar or sub-stoichiometric amount of an enantiomerically pure form of tartaric acid (e.g., L-(+)-tartaric acid or D-(-)-tartaric acid) is added to the solution.

-

Crystallization: The solution is allowed to cool slowly, or the solvent is partially evaporated to induce crystallization of the less soluble diastereomeric salt. Seeding with a small crystal of the desired diastereomer can facilitate this process.

-

Isolation: The crystallized diastereomeric salt is isolated by filtration and washed with a small amount of cold solvent.

-

Liberation of the Enantiomer: The purified diastereomeric salt is then treated with a base (e.g., sodium hydroxide solution) to neutralize the tartaric acid and liberate the free enantiopure amine.

-

Extraction: The enantiomerically enriched amine is extracted into an organic solvent, and the solvent is evaporated to yield the purified enantiomer.

-

Analysis: The enantiomeric excess (ee) of the resolved amine is determined using chiral HPLC or by measuring its specific rotation.

The choice of solvent, temperature, and the stoichiometry of the resolving agent are critical parameters that need to be optimized to achieve high yields and enantiomeric purity.

A [label="Racemic this compound"]; B [label="Diastereomeric Salt Formation\n(with Chiral Acid)"]; C [label="Fractional Crystallization"]; D [label="Separated Diastereomeric Salts"]; E [label="Liberation of Enantiomers\n(Base Treatment)"]; F [label="(R)-2-(3-Chlorophenyl)pyrrolidine"]; G [label="(S)-2-(3-Chlorophenyl)pyrrolidine"];

A -> B; B -> C; C -> D; D -> E; E -> F; E -> G; }

Figure 2: Workflow for chiral resolution via diastereomeric salt formation.Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a powerful analytical and preparative technique for separating enantiomers. This method utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation.

General HPLC Protocol for 2-Arylpyrrolidines:

-

Column: A chiral column, such as one based on polysaccharide derivatives (e.g., cellulose or amylose) coated on a silica support, is typically used.

-

Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol) is commonly employed. The exact ratio is optimized to achieve the best separation.

-

Detection: UV detection is suitable for aryl-substituted pyrrolidines due to the presence of the chromophoric phenyl ring.

-

Flow Rate: A typical flow rate is in the range of 0.5-1.5 mL/min.

-

Temperature: The separation is usually performed at ambient temperature.

The specific conditions, including the choice of chiral stationary phase and mobile phase composition, will need to be determined empirically for this compound.

Applications in Drug Discovery and Structure-Activity Relationships (SAR)

The this compound scaffold is a key component in a variety of biologically active molecules. The position and nature of the substituent on the phenyl ring can significantly influence the pharmacological properties of the resulting compounds. Quantitative Structure-Activity Relationship (QSAR) studies aim to correlate the chemical structure of compounds with their biological activity, providing valuable insights for the design of more potent and selective drugs.[8][9][10][11][12]

While specific comparative biological activity data for the (R)- and (S)-enantiomers of this compound derivatives are not extensively detailed in the provided search results, the importance of stereochemistry in drug action is well-established. The differential interaction of enantiomers with chiral biological targets such as receptors and enzymes often leads to one enantiomer being significantly more active (the eutomer) than the other (the distomer).

The 3-chloro substituent on the phenyl ring of the 2-arylpyrrolidine moiety can influence several key properties relevant to drug action:

-

Lipophilicity: The chlorine atom increases the lipophilicity of the molecule, which can affect its absorption, distribution, metabolism, and excretion (ADME) properties, including its ability to cross the blood-brain barrier.

-

Electronic Effects: The electron-withdrawing nature of the chlorine atom can modulate the electronic properties of the aromatic ring, influencing its interaction with biological targets.

-

Steric Interactions: The size of the chlorine atom can dictate the conformational preferences of the molecule and its fit within a receptor's binding pocket.

Derivatives of 2-arylpyrrolidines have shown promise in various therapeutic areas, including as central nervous system (CNS) agents. The specific substitution pattern on the aryl ring is a critical determinant of their biological activity and selectivity. For instance, in the development of antiprion compounds, arylpiperazine analogs, which share structural similarities with arylpyrrolidines, demonstrated that modifications to the aryl ring significantly impacted their potency and ability to penetrate the blood-brain barrier.

Conclusion

This compound is a valuable and versatile chiral building block with significant potential in the synthesis of novel therapeutic agents. Its preparation in racemic form and subsequent resolution into enantiomerically pure forms are crucial steps for its application in drug discovery. The presence of the 3-chloro substituent provides a handle for modulating the physicochemical and pharmacological properties of derivative compounds. Further detailed investigations into the synthesis, chiral separation, and a systematic exploration of the structure-activity relationships of this compound derivatives are warranted to fully exploit the potential of this important chiral scaffold in the development of new and improved medicines.

References

- 1. iris.unipa.it [iris.unipa.it]

- 2. mdpi.com [mdpi.com]

- 3. Chiral resolution - Wikipedia [en.wikipedia.org]

- 4. onyxipca.com [onyxipca.com]

- 5. quora.com [quora.com]

- 6. Strategies for chiral separation: from racemate to enantiomer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Part 6: Resolution of Enantiomers – Chiralpedia [chiralpedia.com]

- 8. benthamscience.com [benthamscience.com]

- 9. grokipedia.com [grokipedia.com]

- 10. Quantitative structure–activity relationship - Wikipedia [en.wikipedia.org]

- 11. Quantitative structure-activity relationship (QSAR) analysis to predict drug-drug interactions of ABC transporter ABCG2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. youtube.com [youtube.com]

An In-Depth Technical Guide to the Metabolic Pathways of 3-(p-Chlorophenyl)pyrrolidine

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(p-Chlorophenyl)pyrrolidine is a significant chemical scaffold, serving as a prototype for GABAergic prodrugs and appearing in various molecules of pharmacological interest.[1] Understanding its metabolic fate is paramount for drug development professionals and researchers, as metabolism profoundly influences a compound's pharmacokinetic profile, efficacy, and potential for toxicity. This guide provides a detailed exploration of the known and putative metabolic pathways of 3-(p-chlorophenyl)pyrrolidine, integrating foundational research with broader principles of drug metabolism. We will delve into the enzymatic processes governing its transformation, present detailed protocols for its metabolic investigation, and offer insights into the analytical methodologies required for metabolite identification and quantification.

Core Metabolic Landscape: Phase I Biotransformations

The primary metabolic transformations of 3-(p-chlorophenyl)pyrrolidine are oxidative, focusing on the pyrrolidine ring. Foundational research using rat liver and brain homogenates has established that the molecule undergoes a series of α-oxidation reactions.[1] This process, catalyzed by the cytochrome P-450 enzyme system, leads to the formation of two major classes of metabolites: lactams and ring-opened amino acids.[1]

Pathway 1: Lactam Formation via α-Oxidation

Oxidation at the carbon atoms alpha to the nitrogen (C2 and C5 positions) of the pyrrolidine ring is a principal metabolic route. This enzymatic oxidation is believed to proceed through the formation of an unstable carbinolamine intermediate, which then spontaneously dehydrates to a cyclic iminium ion. Subsequent oxidation of the iminium ion yields the corresponding lactams.

The two primary lactam metabolites identified are:

-

4-(p-Chlorophenyl)pyrrolidin-2-one

-

3-(p-Chlorophenyl)pyrrolidin-2-one

In liver homogenates, the formation of these lactam metabolites is significantly more pronounced—by approximately two orders of magnitude—than the formation of amino acid metabolites.[1] This suggests that in the primary metabolic organ, lactam formation is the dominant clearance pathway. Interestingly, steric hindrance appears to play a role in the regioselectivity of this oxidation. In most tissue fractions, metabolic attack at the less sterically hindered C5 position of the pyrrolidine ring is favored over attack at the C2 position.[1]

Pathway 2: Amino Acid Formation via Ring Scission

Concurrent with lactam formation, α-oxidation can also lead to the hydrolytic cleavage of the pyrrolidine ring, resulting in the formation of γ-amino acid metabolites. This pathway is particularly significant in brain tissue, where its magnitude is comparable to the lactam formation pathway.[1] This tissue-specific difference highlights the importance of considering extrahepatic metabolism in understanding the overall disposition and potential central nervous system effects of the compound and its metabolites.

The key amino acid metabolites are:

-

4-Amino-3-(p-chlorophenyl)butanoic acid (a structural analog of Baclofen)

-

4-Amino-2-(p-chlorophenyl)butanoic acid

The formation of 4-amino-3-(p-chlorophenyl)butanoic acid is of particular pharmacological interest, as parenteral administration of the parent compound, 3-(p-chlorophenyl)pyrrolidine, has been shown to yield detectable brain levels of this metabolite, which exhibits activity in models of GABA-inhibited convulsions.[1]

Enzymology of Phase I Metabolism

The biotransformation of 3-(p-chlorophenyl)pyrrolidine is primarily mediated by the Cytochrome P450 (CYP) superfamily of enzymes .[1] While the specific isoforms responsible for the metabolism of this particular compound have not been definitively identified in the literature, we can infer likely candidates based on the metabolism of structurally related molecules.

-

Pyrrolidine Ring Oxidation: CYP enzymes are well-known to catalyze the oxidation of the pyrrolidine moiety in various drugs, often leading to the formation of reactive iminium ion intermediates.

-

Aromatic Hydroxylation: The p-chlorophenyl group is also a potential site for CYP-mediated hydroxylation. Studies on the metabolism of chlorobenzene have shown that CYP enzymes can catalyze its hydroxylation.[2][3] Although not reported as a primary metabolite for 3-(p-chlorophenyl)pyrrolidine in the foundational study, hydroxylation of the aromatic ring represents a plausible minor metabolic pathway that should be considered in comprehensive metabolite identification studies.

Visualizing the Metabolic Pathways

The following diagram illustrates the core Phase I metabolic pathways of 3-(p-chlorophenyl)pyrrolidine.

Caption: Phase I and putative Phase II metabolic pathways of 3-(p-chlorophenyl)pyrrolidine.

Anticipated Phase II Metabolism: Conjugation Pathways

While the primary literature focuses on Phase I oxidation, it is crucial for drug development professionals to consider subsequent Phase II conjugation reactions. These reactions typically increase the water solubility of metabolites, facilitating their excretion.[4] For 3-(p-chlorophenyl)pyrrolidine, which contains a secondary amine, N-glucuronidation is a highly plausible Phase II metabolic pathway.

N-Glucuronidation: The secondary amine of the pyrrolidine ring is a potential site for conjugation with glucuronic acid. This reaction is catalyzed by UDP-glucuronosyltransferases (UGTs).[5][6] N-glucuronidation of secondary amines is a known metabolic route for many xenobiotics.[5][7] The formation of such a conjugate would produce a more polar metabolite readily eliminated in urine or bile. While not experimentally confirmed for this specific molecule, its potential formation should be investigated in any comprehensive metabolic study.

Quantitative Summary of Metabolite Formation

The following table summarizes the known information on the relative abundance of the primary metabolites of 3-(p-chlorophenyl)pyrrolidine in different tissues, as derived from in vitro studies with rat homogenates.[1]

| Metabolite Class | Metabolite Species | Relative Abundance (Liver) | Relative Abundance (Brain) |

| Lactams | 4-(p-Chlorophenyl)pyrrolidin-2-one | Major | Significant |

| 3-(p-Chlorophenyl)pyrrolidin-2-one | Major | Significant | |

| Amino Acids | 4-Amino-3-(p-chlorophenyl)butanoic acid | Minor | Significant |

| 4-Amino-2-(p-chlorophenyl)butanoic acid | Minor | Significant |

Note: In liver homogenates, lactam formation is approximately 100-fold greater than amino acid formation. In brain homogenates, the two pathways are of a similar order of magnitude.[1]

Experimental Protocols for Metabolic Investigation

To empower researchers to validate and expand upon these findings, this section provides detailed, step-by-step methodologies for key in vitro experiments. The rationale behind critical steps is explained to ensure scientific integrity and reproducibility.

Protocol 1: In Vitro Metabolism using Rat Liver Microsomes

This protocol is designed to assess the formation of Phase I metabolites. Liver microsomes are a subcellular fraction rich in CYP enzymes and are a standard tool for in vitro metabolism studies.

Rationale for Experimental Choices:

-

Phosphate Buffer (pH 7.4): This buffer system is chosen to mimic physiological pH, which is crucial for optimal enzyme activity.

-

NADPH Regenerating System: CYP enzymes require NADPH as a cofactor for their catalytic activity. As NADPH is consumed during the reaction, a regenerating system (e.g., glucose-6-phosphate and glucose-6-phosphate dehydrogenase) is included to ensure a constant supply, allowing the reaction to proceed linearly over the incubation period.

-

Incubation Temperature (37°C): This temperature is maintained to simulate physiological conditions in the body.

-

Quenching with Acetonitrile: A cold organic solvent like acetonitrile is used to terminate the reaction by precipitating the microsomal proteins and thus denaturing the enzymes. This also facilitates the extraction of the parent compound and its metabolites for analysis.

Step-by-Step Methodology:

-

Preparation of Reagents:

-

Prepare a 100 mM potassium phosphate buffer (pH 7.4).

-

Prepare an NADPH regenerating system solution containing 1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL glucose-6-phosphate dehydrogenase, and 3.3 mM magnesium chloride in phosphate buffer.

-

Prepare a stock solution of 3-(p-chlorophenyl)pyrrolidine in a suitable solvent (e.g., DMSO or methanol) at a concentration of 10 mM. The final solvent concentration in the incubation should be kept below 1% to avoid enzyme inhibition.

-

-

Incubation Procedure:

-

In a microcentrifuge tube, add rat liver microsomes (final concentration of 0.5 mg/mL protein) to the pre-warmed (37°C) phosphate buffer.

-

Add the 3-(p-chlorophenyl)pyrrolidine stock solution to achieve a final substrate concentration of 10 µM.

-

Pre-incubate the mixture for 5 minutes at 37°C in a shaking water bath.

-

Initiate the metabolic reaction by adding the NADPH regenerating system solution. The final incubation volume is typically 200 µL.

-

Incubate for a defined period (e.g., 60 minutes) at 37°C with gentle shaking. Time-course experiments (e.g., 0, 5, 15, 30, 60 minutes) are recommended to determine the initial rate of metabolism.

-

-

Reaction Termination and Sample Preparation:

-

Terminate the reaction by adding 2 volumes (400 µL) of ice-cold acetonitrile containing an appropriate internal standard.

-

Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.

-

Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.

-

Carefully transfer the supernatant to a clean tube or a 96-well plate for HPLC-MS/MS analysis.

-

Workflow for In Vitro Metabolism Study

Caption: Standard workflow for an in vitro metabolism study using liver microsomes.

Protocol 2: Metabolite Analysis by HPLC-MS/MS

High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS) is the gold standard for the separation, detection, and structural elucidation of drug metabolites.

Rationale for Methodological Choices:

-

Reverse-Phase Chromatography (C18 column): This is the most common mode of chromatography for drug metabolism studies. The non-polar stationary phase (C18) effectively separates the relatively non-polar parent drug from its more polar metabolites based on their hydrophobicity.

-

Gradient Elution: A gradient of increasing organic solvent (e.g., acetonitrile or methanol) in the mobile phase is used to elute compounds with a wide range of polarities, from the most polar metabolites to the least polar parent compound, within a reasonable run time.

-

Mass Spectrometry Detection: MS provides high sensitivity and selectivity. Tandem MS (MS/MS) allows for the fragmentation of metabolite ions, providing structural information that is crucial for their identification. The characteristic isotope pattern of chlorine (35Cl and 37Cl in an approximate 3:1 ratio) serves as a valuable signature for identifying metabolites of 3-(p-chlorophenyl)pyrrolidine.[8]

Step-by-Step Methodology:

-

Chromatographic Conditions:

-

Column: A C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).

-

Mobile Phase A: Water with 0.1% formic acid (to improve ionization).

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: A typical gradient might start at 5% B, increase linearly to 95% B over 10 minutes, hold for 2 minutes, and then return to initial conditions to re-equilibrate the column.

-

Flow Rate: 0.3 mL/min.

-

Column Temperature: 40°C.

-

-

Mass Spectrometry Conditions:

-

Ionization Mode: Electrospray Ionization (ESI) in positive mode is typically suitable for amine-containing compounds.

-

Scan Mode:

-

Full Scan: Acquire full scan data (e.g., m/z 100-500) to detect all potential metabolites.

-

Product Ion Scan (MS/MS): Fragment the precursor ion corresponding to the parent drug to establish its fragmentation pattern. Then, perform product ion scans on the m/z values of suspected metabolites to confirm their structures.

-

-

Data Analysis: Compare the retention times and mass spectra of the peaks in the sample chromatogram with those of the parent compound and authentic standards, if available. Look for characteristic mass shifts corresponding to expected metabolic transformations (e.g., +16 Da for hydroxylation, +14 Da for lactam formation).

-

Conclusion and Future Directions

The metabolism of 3-(p-chlorophenyl)pyrrolidine is characterized by a fascinating dichotomy between two primary Phase I oxidative pathways: lactam formation and amino acid formation via ring opening. The predominance of one pathway over the other is markedly tissue-dependent, with lactam formation being the major route in the liver and both pathways being significant in the brain.[1] While the involvement of the cytochrome P450 system is established, the specific isoforms responsible for these transformations remain to be elucidated. Furthermore, the potential for Phase II metabolism, particularly N-glucuronidation, warrants further investigation to create a complete metabolic profile.

For drug development professionals, this guide underscores the necessity of a multi-faceted approach to metabolic studies. In vitro systems like liver microsomes provide a robust platform for initial screening and pathway identification. However, the observed tissue-specific differences in metabolism emphasize the importance of also considering extrahepatic metabolic sites and progressing to in vivo models to understand the full pharmacokinetic and pharmacodynamic consequences of biotransformation. Future research should aim to identify the specific CYP and UGT enzymes involved, which would enable better prediction of drug-drug interactions and inter-individual variability in metabolism.

References

- 1. Metabolism of 3-(p-chlorophenyl)pyrrolidine. Structural effects in conversion of a prototype gamma-aminobutyric acid prodrug to lactam and gamma-aminobutyric acid type metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Isotopically labeled chlorobenzenes as probes for the mechanism of cytochrome P-450 catalyzed aromatic hydroxylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Glucuronidation - Wikipedia [en.wikipedia.org]

- 5. Glucuronidation of amine substrates by purified and expressed UDP-glucuronosyltransferase proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. [PDF] Glucuronidation of amines and other xenobiotics catalyzed by expressed human UDP-glucuronosyltransferase 1A3. | Semantic Scholar [semanticscholar.org]

- 7. Reaction of primary and secondary amines to form carbamic acid glucuronides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. High-performance liquid chromatography-mass spectrometry (HPLC-MS)-based drug metabolite profiling - PubMed [pubmed.ncbi.nlm.nih.gov]

The Rise of a Privileged Scaffold: A Technical Guide to the Discovery and History of 2-Aryl-Pyrrolidines in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

The 2-aryl-pyrrolidine motif stands as a cornerstone in modern medicinal chemistry, a "privileged scaffold" that has given rise to a multitude of biologically active molecules and clinical candidates. Its unique three-dimensional structure, coupled with the synthetic tractability to explore diverse chemical space, has cemented its importance in drug discovery across a wide range of therapeutic areas, from oncology to central nervous system disorders. This technical guide provides an in-depth exploration of the discovery and historical development of this critical scaffold, complete with detailed experimental protocols for its synthesis, quantitative structure-activity relationship (SAR) data, and visualizations of key biological pathways.

A Historical Perspective: From Natural Alkaloids to Synthetic Scaffolds

The story of the 2-aryl-pyrrolidine scaffold is rooted in the study of naturally occurring pyrrolizidine alkaloids.[1][2][3][4][5] These compounds, found in various plant species, have a long history of use in traditional medicine, though their often-toxic properties spurred chemists to better understand their structure and activity.[1] Early investigations into these natural products laid the groundwork for the synthetic exploration of the simpler, yet highly versatile, pyrrolidine ring system.

The advent of modern synthetic methodologies in the latter half of the 20th century marked a turning point. The development of stereoselective synthetic methods allowed for precise control over the chiral centers of the pyrrolidine ring, a critical feature for optimizing interactions with biological targets.[6] This paved the way for the systematic development of synthetic 2-aryl-pyrrolidine libraries, moving beyond the structural constraints of natural products and enabling the fine-tuning of pharmacological properties. Today, the 2-aryl-pyrrolidine core is a common feature in numerous FDA-approved drugs and a focal point of many drug discovery programs.[7]

Key Synthetic Methodologies: Building the 2-Aryl-Pyrrolidine Core

The construction of the 2-aryl-pyrrolidine scaffold can be achieved through several powerful synthetic strategies. The choice of method often depends on the desired substitution pattern, stereochemistry, and the availability of starting materials. Below are detailed protocols for three key methodologies that have proven instrumental in the synthesis of these compounds.

Experimental Protocols

1. Copper-Catalyzed Intermolecular Carboamination

This method provides a direct route to 2-aryl-pyrrolidines from readily available vinylarenes and β-aminoethyltrifluoroborates under mild oxidative conditions.[8][9]

-

Materials: Copper(II) triflate (Cu(OTf)₂), Manganese dioxide (MnO₂), Potassium N-carbamoyl-β-aminoethyltrifluoroborate, vinylarene, and 1,4-dioxane (anhydrous).

-

Procedure:

-

To an oven-dried reaction vessel, add Cu(OTf)₂ (5 mol%) and MnO₂ (2.0 equivalents).

-

The vessel is sealed with a rubber septum and purged with nitrogen.

-

Add anhydrous 1,4-dioxane, followed by the vinylarene (1.0 equivalent) and the potassium N-carbamoyl-β-aminoethyltrifluoroborate (1.2 equivalents).

-

The reaction mixture is stirred at 80-120 °C for 24-48 hours.

-

Upon completion, the reaction is cooled to room temperature, diluted with ethyl acetate, and filtered through a pad of celite.

-

The filtrate is concentrated under reduced pressure, and the residue is purified by flash column chromatography on silica gel to afford the desired 2-aryl-pyrrolidine.

-

2. Palladium-Catalyzed Carboamination

Palladium catalysis offers a highly versatile and stereoselective method for the synthesis of N-aryl-2-allyl-pyrrolidines from γ-(N-arylamino)alkenes and vinyl bromides.[10][11][12]

-

Materials: Pd₂(dba)₃ (palladium source), dppe or DPEphos (phosphine ligand), Sodium tert-butoxide (NaOt-Bu), γ-(N-arylamino)alkene, vinyl bromide, and toluene (anhydrous).

-

Procedure:

-

In a glovebox, a reaction tube is charged with Pd₂(dba)₃ (1 mol%), the phosphine ligand (2 mol%), and NaOt-Bu (2.4 equivalents).

-

Anhydrous toluene is added, followed by the γ-(N-arylamino)alkene (1.0 equivalent) and the vinyl bromide (1.2 equivalents).

-

The tube is sealed and the reaction mixture is heated to 105-110 °C for 12-24 hours.

-

After cooling to room temperature, the mixture is diluted with diethyl ether, filtered, and the filtrate is concentrated.

-

Purification by flash chromatography yields the N-aryl-2-allyl pyrrolidine product.

-

3. [3+2] Cycloaddition of Azomethine Ylides

The [3+2] cycloaddition of azomethine ylides with electron-deficient alkenes is a powerful, atom-economical method for constructing highly substituted pyrrolidines, often with excellent stereocontrol.[13][14][15]

-